(3,4-Dimethylpyridin-2-yl)methanol
Description
(3,4-Dimethylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) attached to the 2-position of a pyridine ring, with methyl substituents at the 3- and 4-positions. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The methyl groups at positions 3 and 4 introduce steric and electronic effects that influence its reactivity and solubility compared to simpler pyridinemethanol analogs .
Properties
CAS No. |
121638-25-3 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(3,4-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-10)7(6)2/h3-4,10H,5H2,1-2H3 |
InChI Key |
NDTDGLBHBYOEJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)CO)C |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)C |
Synonyms |
2-Pyridinemethanol,3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinemethanol Derivatives
To contextualize the properties of (3,4-Dimethylpyridin-2-yl)methanol, a systematic comparison with analogous compounds is provided below. Key differences in substituent positions, functional groups, and molecular properties are highlighted.
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | -CH₃ (3,4); -CH₂OH (2) | C₈H₁₁NO | 137.18 | Steric hindrance from methyl groups; moderate polarity due to -CH₂OH group |
| (4-Methoxypyridin-2-yl)-methanol | -OCH₃ (4); -CH₂OH (2) | C₇H₉NO₂ | 139.15 | Increased electron density at pyridine ring due to methoxy group |
| (5-Iodopyridin-3-yl)-methanol | -I (5); -CH₂OH (3) | C₆H₆INO | 235.03 | Heavy atom effect; potential for halogen bonding |
| (2-Chloro-4-iodopyridin-3-yl)methanol | -Cl (2); -I (4); -CH₂OH (3) | C₆H₅ClINO | 269.47 | Dual halogen substitution; high molecular weight and polarizability |
| (3,4-Dimethoxy-pyridin-2-yl)-methanol | -OCH₃ (3,4); -CH₂OH (2) | C₈H₁₁NO₃ | 169.18 | Enhanced solubility in polar solvents due to methoxy groups |
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The methyl groups in this compound reduce its solubility in polar solvents compared to methoxy-substituted analogs like (3,4-Dimethoxy-pyridin-2-yl)-methanol, which exhibit higher solubility due to increased hydrogen-bonding capacity . Halogenated derivatives (e.g., (5-Iodopyridin-3-yl)-methanol) show distinct reactivity in cross-coupling reactions, leveraging iodine’s role as a leaving group. This contrasts with the methyl-substituted compound, which is more suited for alkylation or oxidation reactions .
Methoxy groups (as in (3,4-Dimethoxy-pyridin-2-yl)-methanol) donate electron density to the pyridine ring, increasing basicity, whereas methyl groups exert a weaker inductive effect .
Applications in Synthesis: this compound is reported as a precursor in the synthesis of heterocyclic catalysts, whereas halogenated analogs are more commonly used in radiopharmaceuticals or as intermediates in palladium-catalyzed reactions .
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